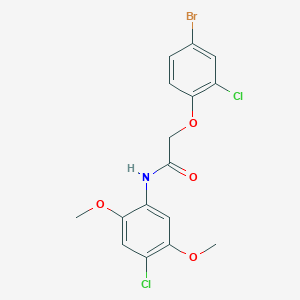
2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "BDCM" and is primarily used in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of BDCM involves the binding of the compound to the Kv1.3 channel, thereby blocking the flow of potassium ions across the cell membrane. This results in the inhibition of T-cell activation and proliferation, which has potential applications in the treatment of autoimmune diseases and cancer.
Biochemical and Physiological Effects:
BDCM has been shown to have a range of biochemical and physiological effects. In addition to its role as a Kv1.3 channel inhibitor, BDCM has been shown to modulate the activity of other ion channels and transporters in cells. This compound has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BDCM in lab experiments is its specificity for the Kv1.3 channel, which allows for targeted inhibition of T-cell activation and proliferation. However, one limitation of using BDCM is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving BDCM. One area of interest is the development of new compounds that are more potent and selective inhibitors of the Kv1.3 channel. Another area of research is the investigation of the potential therapeutic applications of BDCM in the treatment of autoimmune diseases and cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BDCM and its potential toxicity.
Métodos De Síntesis
The synthesis of BDCM involves the reaction of 2,4-dibromophenol with 4-chloro-2,5-dimethoxyaniline, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
BDCM has been widely used in scientific research due to its unique properties. It is primarily used as a tool to study the function and regulation of ion channels in cells. This compound has been shown to be a potent inhibitor of the voltage-gated potassium channel, Kv1.3, which is involved in various physiological processes such as T-cell activation and proliferation.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO4/c1-22-14-7-12(15(23-2)6-11(14)19)20-16(21)8-24-13-4-3-9(17)5-10(13)18/h3-7H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWKJKCSBWEFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Br)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5205741.png)
![ethyl 4-(2-methoxyethyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5205748.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5205770.png)
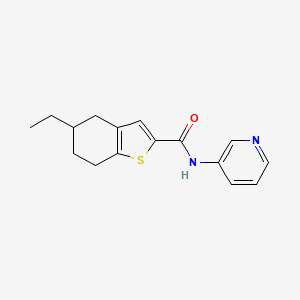
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)
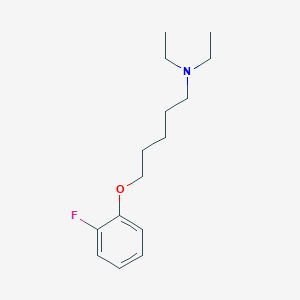
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5205798.png)
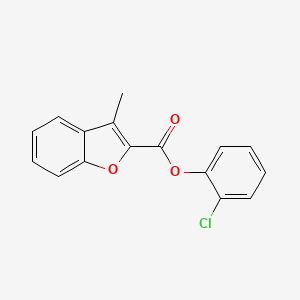
![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)
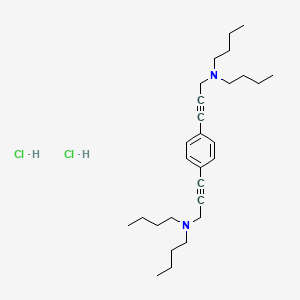
![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)